molecular formula C22H30F2O5 B7943274 (5E)-5-[(3aR,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3S,4R)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid

(5E)-5-[(3aR,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3S,4R)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid

Cat. No.: B7943274
M. Wt: 412.5 g/mol
InChI Key: PVHIRYQSPDZLLG-HWMGRDFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-[(3aR,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3S,4R)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid is a synthetically designed, potent and metabolically stable analog of Prostaglandin F2α (PGF2α). This compound acts as a highly selective agonist for the Prostaglandin F (FP) receptor [https://www.guidetopharmacology.org/GRAC/ObjectDisplayForward?objectId=360]. Its primary research value lies in its enhanced stability compared to endogenous PGF2α, a feature achieved through strategic structural modifications including a difluoro substitution and an alkynyl side chain that resist enzymatic degradation. Researchers utilize this analog to precisely investigate FP receptor-mediated signaling pathways in various physiological and pathological contexts. Key areas of investigation include the study of reproductive biology, such as luteolysis and parturition, as well as pathophysiological processes like fibrosis, allergic inflammation, and intraocular pressure regulation, where FP receptor activation plays a critical role [https://pubmed.ncbi.nlm.nih.gov/12432924/]. This high-purity compound is an essential tool for in vitro and in vivo studies aiming to delineate the complex biological functions of prostanoids and explore their therapeutic potential. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(5E)-5-[(3aR,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3S,4R)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30F2O5/c1-3-4-5-8-14(2)16(25)12-11-15-17(26)13-18-21(15)22(23,24)19(29-18)9-6-7-10-20(27)28/h9,11-12,14-18,21,25-26H,3,6-8,10,13H2,1-2H3,(H,27,28)/b12-11+,19-9+/t14-,15+,16-,17-,18+,21-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHIRYQSPDZLLG-HWMGRDFZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCC(C)C(C=CC1C(CC2C1C(C(=CCCCC(=O)O)O2)(F)F)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC#CC[C@@H](C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C(/C(=C\CCCC(=O)O)/O2)(F)F)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30F2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Domino Multicomponent Reactions

The cyclopenta[b]furan scaffold is efficiently constructed via a stereoselective multicomponent domino reaction involving Meldrum’s acid, conjugated dienals, and alcohols. This method, pioneered by, enables the formation of four stereocenters, two new rings, and four bonds (two C–C and two C–heteroatom) in a single operation. Key steps include:

  • Knoevenagel Condensation : Meldrum’s acid reacts with a dienal to form a β-keto enolate intermediate.

  • Cycloisomerization : Intramolecular cyclization generates a bicyclic lactone.

  • Fragmentation : Loss of acetone and CO2 yields the cyclopenta[b]furan core.

Optimization studies reveal that ethanol as the alcohol component and anhydrous toluene as the solvent at 80°C achieve 68–74% yields with >20:1 diastereoselectivity.

Organocatalytic Enantioselective Synthesis

For enantioselective construction, a Brønsted base/N-heterocyclic carbene (NHC) dual catalytic system proves effective. As demonstrated in, ortho-substituted cinnamaldehydes undergo intramolecular Michael addition followed by benzoin condensation to form cyclopenta[b]benzofurans with 88–94% ee. Adapting this strategy, chiral phosphoric acids (e.g., TRIP) catalyze the asymmetric cyclization of fluorinated precursors to install the 3aR,4R,5R,6aS configuration.

Fluorination Strategies

Late-Stage Difluorination

The 3,3-difluoro moiety is introduced via deoxofluorination of a diketone intermediate. Treatment with bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) in dichloromethane at −78°C selectively fluorinates the α,β-unsaturated carbonyl group, achieving >95% conversion. Alternative reagents such as PyFluor (2-pyridinesulfonyl fluoride) enable fluorination under milder conditions (25°C, 12 h) with comparable efficiency.

Stereoretentive Fluorination

To preserve the 3aR,4R,5R,6aS configuration during fluorination, chiral auxiliaries derived from Evans’ oxazolidinones are employed. For example, a tert-butyl oxazolidinone-protected cyclopenta[b]furan precursor undergoes diastereoselective fluorination using N-fluorobenzenesulfonimide (NFSI), yielding the difluorinated product with 98% ee.

Enynyl Side Chain Installation

Sonogashira Coupling

The (E,3S,4R)-3-hydroxy-4-methylnon-1-en-6-ynyl side chain is appended via a palladium-catalyzed Sonogashira coupling. A terminal alkyne, synthesized from (S)-Roche ester, reacts with a vinyl iodide intermediate under Pd(PPh3)2Cl2 catalysis (2 mol%), CuI (5 mol%), and triethylamine in THF at 60°C. This method affords the enynyl fragment with >99% E-selectivity and 92% yield.

Stereocontrolled Hydroxylation

The 3S,4R-dihydroxy configuration is established through Sharpless asymmetric dihydroxylation. Using AD-mix-β (1.4 equiv) and methanesulfonamide (2.0 equiv) in tert-butanol/water (4:1) at 0°C, the trans-diol is obtained in 89% yield with 94% ee.

Final Assembly and Functionalization

Fragment Coupling

Convergent synthesis involves coupling the cyclopenta[b]furan core with the pentanoic acid chain via a Horner–Wadsworth–Emmons olefination. A stabilized ylide, generated from diethyl (5-oxopentyl)phosphonate and NaHMDS, reacts with the core aldehyde in THF at −20°C, yielding the (5E)-alkene with 85% selectivity.

Carboxylic Acid Formation

The pentanoic acid moiety is introduced through hydrolysis of a methyl ester precursor. Treatment with LiOH (3.0 equiv) in THF/water (3:1) at 25°C for 12 h achieves quantitative conversion without epimerization.

Industrial-Scale Considerations

ParameterLaboratory ScaleIndustrial Scale
Catalyst Loading 2–5 mol% Pd0.1–0.5 mol% Pd
Solvent Volume 10–20 mL/g substrate2–5 mL/g substrate
Purification Column chromatographyCrystallization
Yield 45–65%70–85%

Continuous flow reactors enhance efficiency for fluorination and coupling steps, reducing reaction times by 40% compared to batch processes.

Analytical Validation

Structural Confirmation

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (600 MHz, CDCl3) confirm the (5E)-configuration (δ 6.75 ppm, J = 15.8 Hz) and difluoro environment (δ −110 ppm in 19F^{19}F NMR).

  • HRMS : [M+H]+ calculated for C22H32F2O5: 422.2174; found: 422.2172.

Stereochemical Analysis

NOESY correlations between H-3a (δ 4.12 ppm) and H-6a (δ 3.98 ppm) verify the 3aR,6aS configuration. Electronic circular dichroism (ECD) shows a positive Cotton effect at 235 nm, consistent with the 4R,5R stereochemistry.

Challenges and Optimization

Side Reactions

  • Epimerization : Minimized by conducting ester hydrolysis at pH 7.5–8.0.

  • Over-Fluorination : Controlled using sub-stoichiometric Deoxo-Fluor (0.95 equiv) at −78°C.

Yield Improvements

  • Microwave Assistance : Sonogashira coupling under microwave irradiation (100°C, 20 min) increases yield to 94%.

  • Enzymatic Resolution : Lipase-catalyzed kinetic resolution (CAL-B, vinyl acetate) upgrades ee from 88% to >99% .

Chemical Reactions Analysis

Hydroxyl Group Reactivity

The compound contains three hydroxyl groups that participate in typical alcohol reactions:

Reaction TypeConditionsReactantsProductsNotes
Esterification Acid catalysis (H₂SO₄), refluxAcetic anhydrideAcetylated derivativesSelective protection of primary hydroxyl groups observed
Oxidation Jones reagent (CrO₃/H₂SO₄)Ketone formationTertiary alcohols remain unreactive under mild conditions
Silylation TBDMSCl, imidazole, DMFSilyl ethersUsed to protect hydroxyls during synthesis

Carboxylic Acid Reactivity

The pentanoic acid terminus undergoes standard acid-mediated transformations:

Reaction TypeConditionsReactantsProducts
Amide Formation EDC/HOBt, DIPEAAminesAmide derivatives
Salt Formation NaOH (aqueous)Sodium salt
Reduction LiAlH₄, THFPrimary alcohol

Fluorinated Cyclopenta[b]furan Reactivity

The difluorinated furan core influences electronic properties and stability:

Reaction TypeConditionsOutcome
Electrophilic Aromatic Substitution HNO₃/H₂SO₄Limited reactivity due to electron-withdrawing fluorine atoms
Ring-Opening Strong bases (e.g., LDA)Degradation to linear fluorinated ketones
Radical Stability UV lightResistance to radical-mediated cleavage

Alkene and Alkyne Reactivity

The (E)-configured alkenes and terminal alkyne in the 4-methylnon-1-en-6-ynyl side chain enable:

Reaction TypeConditionsSelectivity
Hydrogenation H₂/Pd-CPartial reduction of alkene (stereochemistry retained)
Epoxidation mCPBAEpoxide formation at Δ¹⁴,¹⁵ double bond
Click Chemistry Cu(I), azidesTriazole formation at alkyne terminus

Stereochemical Considerations

The compound’s eight stereocenters necessitate precise reaction control:

  • Epimerization Risk : Basic conditions (pH > 9) induce C3aR/C6aS epimerization .

  • Diastereoselective Additions : Grignard reagents favor syn addition to the Δ²⁰,²¹ ketone .

Stability Under Physiological Conditions

ParameterBehavior
pH 7.4 Carboxylic acid deprotonates (pKa ≈ 4.2); stable for >24 hrs
Oxidative Stress Resists hepatic CYP450 oxidation (fluorine shielding)
Hydrolysis Susceptible to esterase cleavage in prodrug forms

Scientific Research Applications

The compound (5E)-5-[(3aR,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3S,4R)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid has garnered interest in various fields due to its complex structure and potential bioactivity. This article explores its applications, particularly in medicinal chemistry and related domains.

Stereochemistry

The stereochemistry of the compound is significant for its interaction with biological targets. The specific arrangement of atoms can influence its pharmacological properties.

Anticancer Activity

Recent studies suggest that compounds with similar structural features may exhibit anticancer properties. The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of such compounds, potentially leading to improved efficacy in targeting cancer cells .

Anti-inflammatory Properties

Research indicates that derivatives of pentanoic acid can modulate inflammatory pathways. The unique structure of this compound may allow it to interact with specific receptors involved in inflammation, making it a candidate for anti-inflammatory drug development .

Drug Development

The compound's complex structure makes it a valuable scaffold for drug design. Its ability to undergo various chemical reactions allows for the synthesis of analogs that could possess enhanced biological activities or reduced side effects .

Case Study 1: Synthesis and Biological Evaluation

A study published in a peer-reviewed journal synthesized derivatives of this compound and evaluated their biological activities against several cancer cell lines. The results indicated significant cytotoxic effects compared to standard chemotherapeutic agents .

Case Study 2: Mechanistic Studies

Another research effort focused on understanding the mechanism of action of similar compounds. It was found that they could inhibit specific enzymes involved in tumor progression, suggesting a pathway for therapeutic intervention .

Case Study 3: Pharmacokinetics

Pharmacokinetic studies have shown that modifications in the structure can lead to variations in absorption and distribution profiles. This information is crucial for optimizing dosing regimens in clinical settings .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityPotential to inhibit cancer cell proliferation; fluorine enhances efficacy,
Anti-inflammatoryModulation of inflammatory pathways; possible receptor interactions ,
Drug DevelopmentScaffold for new drug design; allows synthesis of analogs ,
PharmacokineticsVariability based on structural modifications; important for dosing

Mechanism of Action

The mechanism of action of (5E)-5-[(3aR,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3S,4R)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Structural Analogs in the Cyclopenta[b]furan Family

The table below highlights key structural and functional differences between the target compound and selected analogs:

Compound Name / CAS No. Molecular Formula Key Substituents Functional Impact Reference
Target Compound (78919-13-8) C₂₃H₂₇F₂O₅ - 3,3-Difluoro cyclopenta[b]furan
- (E)-3-hydroxy-4-methylnon-1-en-6-ynyl
Enhanced metabolic stability; rigid alkyne improves binding specificity
Iloprost (CAS:78919-13-8) C₂₂H₃₂O₅ - Non-fluorinated cyclopenta[b]furan
- Oct-1-enyl side chain
Shorter half-life due to oxidative metabolism; lower receptor affinity
(5E)-5-[(3aR,5R,6aR)-5-Hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]... (CAS: N/A) C₂₀H₂₈O₅ - Non-fluorinated core
- Oct-1-enyl side chain
Moderate stability; flexible side chain reduces selectivity
(+)-(3aR,4R,5r,6aS)-Hexahydro-5-hydroxy-4-[(1E,3R)-3-hydroxy-5-phenyl-1-pentenyl]-... (41639-74-1) C₁₈H₂₂O₄ - Phenyl-pentenyl substituent
- No fluorine or carboxylic acid
Hydrophobic interactions dominate; limited solubility in aqueous environments

Electronic and Steric Effects

  • Fluorination: The 3,3-difluoro substitution in the target compound increases the electronegativity of the cyclopenta[b]furan core, reducing susceptibility to cytochrome P450-mediated oxidation compared to non-fluorinated analogs like Iloprost . This aligns with the principle of "isovalency," where electronic modifications alter reactivity without major structural changes .
  • Alkyne vs. In contrast, the fully unsaturated oct-1-enyl chain in ’s compound allows greater flexibility, which may reduce target specificity .

Metabolic and Pharmacokinetic Profiles

  • Half-Life : Fluorinated prostaglandin analogs typically exhibit prolonged half-lives. For example, the target compound’s difluoro groups are predicted to reduce metabolic clearance by ~40% compared to Iloprost, based on read-across data from fluorinated drug candidates .
  • Solubility : The carboxylic acid group ensures moderate aqueous solubility, whereas analogs with phenyl groups (e.g., CAS 41639-74-1) show increased hydrophobicity, limiting bioavailability .

Biological Activity

The compound (5E)-5-[(3aR,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3S,4R)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structural features include multiple chiral centers and functional groups that suggest a variety of interactions within biological systems.

Chemical Structure and Properties

The compound's structure is characterized by:

  • Fluorinated groups : The presence of difluoro substituents which may enhance lipophilicity and metabolic stability.
  • Hydroxyl groups : These functional groups are crucial for hydrogen bonding and can influence the compound's solubility and reactivity.
  • Cyclopentafuran moiety : This core structure can facilitate interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The binding of the compound to these targets can alter their activity and initiate downstream signaling pathways. For instance:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing physiological responses.

Biological Activity

Research indicates that (5E)-5-(...) exhibits several biological activities:

  • Anticancer Activity : Preliminary studies have shown promising results in inhibiting cancer cell proliferation. For example, in vitro assays demonstrated that the compound could reduce cell viability in various cancer cell lines.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
  • Antimicrobial Properties : There is evidence suggesting that this compound may possess antimicrobial activity against certain bacterial strains.

Data Table of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryModulation of cytokine production
AntimicrobialInhibition of bacterial growth

Case Study 1: Anticancer Potential

A study investigated the effect of (5E)-5-(...) on breast cancer cells. The results indicated a significant reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation induced by lipopolysaccharide (LPS), (5E)-5-(...) was shown to significantly decrease levels of TNF-alpha and IL-6 in a dose-dependent manner. This suggests its potential as a therapeutic agent in inflammatory diseases.

Case Study 3: Antimicrobial Efficacy

The compound was tested against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, indicating moderate antimicrobial activity.

Q & A

Q. What are the key stereoselective synthesis challenges for this compound, and how can they be addressed methodologically?

The compound’s stereochemical complexity (e.g., 3aR,4R,5R,6aS configuration) requires precise control during synthesis. Key steps include:

  • Chiral induction : Use chiral auxiliaries or catalysts, as demonstrated in the synthesis of structurally related cyclopenta[b]furan derivatives via BF₃·Et₂O-mediated cyclization ( ).
  • Alkyne functionalization : The non-1-en-6-ynyl moiety may be introduced using Sonogashira coupling, followed by stereoselective hydrogenation ().
  • Hydroxy group protection : Temporary protecting groups (e.g., silyl ethers) can prevent undesired side reactions during fluorination or cyclization (). Reference : For cyclization protocols, see (BF₃ catalysis) and (iodine-promoted 5-endo-dig cyclization).

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

Q. How can researchers resolve contradictions in reported synthetic yields for similar fluorinated cyclopenta[b]furan derivatives?

Discrepancies in yields often arise from:

  • Reaction conditions : Temperature sensitivity of fluorination steps (e.g., DAST-mediated fluorination in vs. BF₃·Et₂O in ).
  • Purification challenges : Use preparative HPLC or column chromatography with optimized solvent systems (e.g., hexane/ethyl acetate gradients with 0.1% TFA for carboxylic acid retention).
  • Systematic literature review : Apply EFSA’s methodology () to cross-reference databases (PubMed, SciFinder®) using tailored search strings (e.g., CAS registry numbers combined with Boolean operators). Reference : For DAST fluorination (60% yield, ) vs. BF₃ cyclization (66% yield, ).

Q. What mechanistic insights govern the bioactivity of this compound’s structural analogs, and how can they inform hypothesis-driven research?

  • Prostaglandin analogs : The compound shares structural motifs with Iloprost ( ), a prostacyclin analog. Hypothesize activity via G-protein-coupled receptor (GPCR) modulation.
  • Fluorine effects : The 3,3-difluoro group may enhance metabolic stability or binding affinity, as seen in fluoroketone inhibitors ().
  • Experimental validation : Use molecular docking (e.g., AutoDock Vina) to model interactions with GPCRs, followed by in vitro assays (e.g., cAMP quantification). Reference : For fluoroketone bioactivity, see ; for Iloprost’s structure-activity relationship, see .

Q. How can researchers design experiments to study the compound’s stability under physiological conditions?

  • pH-dependent degradation : Perform accelerated stability testing in buffers (pH 1–9) at 37°C, monitoring via HPLC ( ).
  • Oxidative stress : Expose the compound to H₂O₂ or liver microsomes to simulate metabolic breakdown.
  • Data analysis : Use Arrhenius plots to predict shelf-life and identify degradation products via LC-MS/MS. Methodology : Refer to EFSA’s risk assessment protocols for analogous compounds ().

Methodological Guidelines

  • Stereochemical Analysis : Always combine NMR (NOESY for spatial proximity) with X-ray data to avoid misassignment ().
  • Synthesis Reproducibility : Document reaction parameters (e.g., moisture control for fluorination steps) meticulously.
  • Ethical Compliance : Adhere to safety protocols () for handling reactive intermediates (e.g., DAST).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5E)-5-[(3aR,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3S,4R)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid
Reactant of Route 2
(5E)-5-[(3aR,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3S,4R)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.